3-Methoxy-1-benzofuran-2-carbohydrazide
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Overview
Description
3-Methoxy-1-benzofuran-2-carbohydrazide is a compound belonging to the benzofuran family, which is known for its diverse biological and pharmacological activities. Benzofuran derivatives have been extensively studied for their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-1-benzofuran-2-carbohydrazide typically involves the reaction of 3-methoxybenzofuran-2-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Methoxy-1-benzofuran-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Methoxy-1-benzofuran-2-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes and proteins involved in cell proliferation and survival. This inhibition can lead to the induction of apoptosis (programmed cell death) in cancer cells . The compound may also interfere with bacterial cell wall synthesis, contributing to its antimicrobial effects .
Comparison with Similar Compounds
- 3-Methyl-1-benzofuran-2-carbohydrazide
- 3-Methoxybenzofuran-2-carboxylic acid
- 8-Methoxypsoralen
- Angelicin
Comparison: Compared to similar compounds, 3-Methoxy-1-benzofuran-2-carbohydrazide exhibits unique structural features that contribute to its distinct biological activities. For example, the presence of the methoxy group at the 3-position enhances its ability to interact with specific molecular targets, making it more effective in certain applications .
Properties
CAS No. |
74812-72-9 |
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Molecular Formula |
C10H10N2O3 |
Molecular Weight |
206.20 g/mol |
IUPAC Name |
3-methoxy-1-benzofuran-2-carbohydrazide |
InChI |
InChI=1S/C10H10N2O3/c1-14-8-6-4-2-3-5-7(6)15-9(8)10(13)12-11/h2-5H,11H2,1H3,(H,12,13) |
InChI Key |
LWEKRRSBSSRIPO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(OC2=CC=CC=C21)C(=O)NN |
Origin of Product |
United States |
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